ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate
Overview
Description
Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate is a chemical compound with the molecular formula C15H16O6 . It is produced by Fluorochem Ltd and is stored at room temperature .
Synthesis Analysis
The synthesis of coumarin heterocycles, which include this compound, has been a topic of interest for many organic and pharmaceutical chemists . These compounds are synthesized using various methods, some of which are carried out under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The mean plane of the 2H-chromene ring system forms a dihedral angle of 81.71° with the mean plane of ethyl 2-hydroxy-acetate moiety . In the crystal, C-H⋯O hydrogen bonds result in the formation of zigzag layers parallel to the bc plane .Scientific Research Applications
Synthesis and Structural Analysis
- A study focused on the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, showcasing the compound's role as a precursor in the synthesis of potentially bioactive derivatives. The structural elucidation of these derivatives was achieved through elemental analysis, IR, 1H-NMR, and 13C-NMR data, highlighting its utility in creating compounds with anticipated antibacterial activity (Čačić et al., 2009).
Antimicrobial Applications
- Research into the synthesis and antimicrobial activity of thiazole substituted coumarins from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate underlines the compound's versatility as a chemical precursor. The study produced a series of innovative compounds, which were then screened for antibacterial and antifungal activities, demonstrating the potential of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate derivatives in antimicrobial research (Parameshwarappa et al., 2009).
Optical and Material Science
- A study on the optical properties of sol-gel materials doped with ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl) acetate revealed that these materials exhibit strong blue luminescence. Characterization techniques such as optical spectroscopy, X-ray diffraction, SEM, and TG/FT-IR spectroscopy were employed, showcasing the compound's potential in developing luminescent materials for various technological applications (Ahmed et al., 2010).
Safety and Hazards
Future Directions
The future directions for the study of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate and similar compounds could involve further exploration of their synthesis methods, particularly under green conditions . Additionally, more research could be conducted to investigate their biological properties and potential applications in medicine .
Properties
IUPAC Name |
ethyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-4-20-12(16)7-9-8-13(17)21-14-10(9)5-6-11(18-2)15(14)19-3/h5-6,8H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFQNTRRXWNKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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